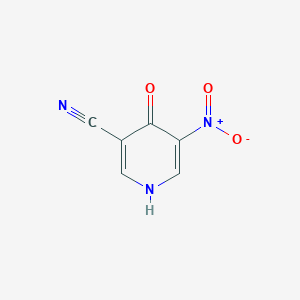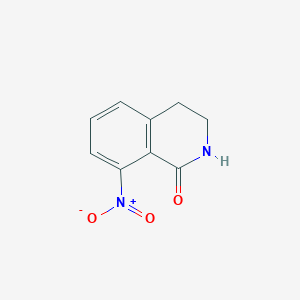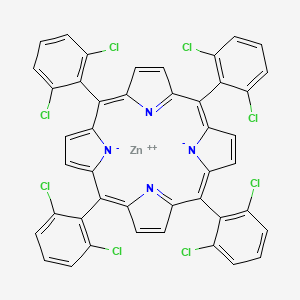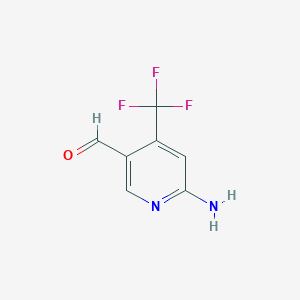
4-Hydroxy-5-nitronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-nitronicotinonitrile is a heterocyclic compound with the molecular formula C6H3N3O3 It is a derivative of nicotinonitrile, characterized by the presence of hydroxy and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitronicotinonitrile typically involves the nitration of 4-hydroxy nicotinonitrile. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-5-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can lead to the formation of nitro-substituted pyridines.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-nitronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy and as a dye in medical imaging.
Industry: It is used in the development of new materials with desirable properties, such as catalysts for organic reactions and components in solar cells.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-nitronicotinonitrile involves its interaction with molecular targets and pathways. The compound can chelate metal ions, which is crucial for its role in coordination chemistry. Additionally, its nitro group can participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
6-Hydroxy-5-nitronicotinonitrile: Shares similar structural features but differs in the position of the hydroxy group.
5-Nitro-6-oxo-1,6-dihydro-pyridine-3-carbonitrile: Another related compound with different functional groups.
Uniqueness: 4-Hydroxy-5-nitronicotinonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C6H3N3O3 |
|---|---|
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
5-nitro-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3N3O3/c7-1-4-2-8-3-5(6(4)10)9(11)12/h2-3H,(H,8,10) |
Clave InChI |
GZXDRWSHCFOIJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)
![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)

![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)


